Cas no 1707580-77-5 (5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride)
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride
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- Inchi: 1S/C10H15N3O2.ClH/c1-14-9-6-12-10(13-7-9)15-8-3-2-4-11-5-8;/h6-8,11H,2-5H2,1H3;1H
- InChI Key: FFPTYZYLPURDES-UHFFFAOYSA-N
- SMILES: O(C1CNCCC1)C1=NC=C(OC)C=N1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509211-1g |
5-Methoxy-2-(piperidin-3-yloxy)pyrimidinehydrochloride |
1707580-77-5 | 97% | 1g |
$585 | 2023-02-02 |
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine Hydrochloride: A Comprehensive Overview
5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride, also known by its CAS number 1707580-77-5, is a highly specialized chemical compound with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural properties and promising biological activities, particularly in the context of drug design and therapeutic applications.
The molecular structure of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is characterized by a pyrimidine ring system, which serves as a central scaffold for various functional groups. The presence of a methoxy group at the 5-position and a piperidin-3-yloxy substituent at the 2-position introduces significant steric and electronic effects, which are critical for its biological activity. The hydrochloride salt form further enhances its solubility and bioavailability, making it an attractive candidate for pharmacological studies.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride with various biological targets. These studies suggest that the compound may exhibit potent inhibitory activity against key enzymes involved in cellular signaling pathways, such as kinases and phosphatases. Such findings underscore its potential role in the development of novel therapeutic agents for conditions like cancer, inflammatory diseases, and neurodegenerative disorders.
In terms of synthesis, the preparation of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the pyrimidine core and attaching the desired substituents. This approach not only ensures high yields but also facilitates the incorporation of additional functional groups for further optimization.
The pharmacokinetic profile of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride has been extensively studied in preclinical models, revealing favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound can be effectively delivered to its intended target sites within the body while minimizing off-target effects and toxicity.
Moreover, recent in vivo studies have demonstrated that 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride exhibits remarkable efficacy in animal models of chronic diseases, such as diabetes and cardiovascular disorders. Its ability to modulate key cellular pathways involved in these conditions highlights its potential as a lead compound for drug development programs.
In conclusion, 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride, with its unique chemical structure and promising biological properties, represents a valuable asset in the ongoing quest for innovative therapeutic solutions. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry and beyond.
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